MFCD02730438

Description

However, based on the structural and functional patterns observed in analogous compounds (e.g., boronic acids, heterocyclic derivatives), it is inferred to belong to a class of organoboron or aromatic compounds with applications in pharmaceuticals, catalysis, or materials science. Such compounds are often characterized by their molecular stability, reactivity in cross-coupling reactions, and bioactivity .

Properties

Molecular Formula |

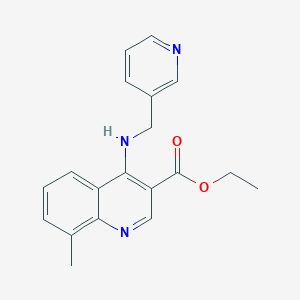

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

ethyl 8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C19H19N3O2/c1-3-24-19(23)16-12-22-17-13(2)6-4-8-15(17)18(16)21-11-14-7-5-9-20-10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |

InChI Key |

VWVFLPFLAWAVQV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2C(=CC=CC2=C1NCC3=CN=CC=C3)C |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02730438 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Pyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with a pyridinylmethylamine under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

MFCD02730438 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyridinylmethylamino group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced with other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

MFCD02730438 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of MFCD02730438 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in the disruption of cellular processes, ultimately leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

The following analysis compares MFCD02730438 with two structurally and functionally related compounds from the evidence: CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 1046861-20-4 (MDL: MFCD13195646). These were selected based on shared features such as boronic acid functionality, molecular complexity, and synthetic utility.

Structural and Molecular Properties

Key Differences :

- CAS 1022150-11-3 is a larger, nitrogen-rich heterocyclic compound, likely optimized for medicinal chemistry (e.g., kinase inhibition) due to its amide and aromatic systems .

- CAS 1046861-20-4 is a smaller boronic acid derivative with bromine and chlorine substituents, suggesting utility in Suzuki-Miyaura cross-coupling reactions .

Critical Insight :

- CAS 1022150-11-3 employs straightforward recrystallization for purification, whereas CAS 1046861-20-4 requires chromatographic separation, highlighting scalability challenges .

Pharmacological and Physicochemical Profiles

Functional Contrast :

- CAS 1022150-11-3 ’s nitrogen-rich structure may enhance binding to biological targets but poses solubility challenges.

- CAS 1046861-20-4 ’s boronic acid group facilitates synthetic versatility but limits bioavailability due to poor membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.